5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized using various methods, and their properties can vary depending on the electron-withdrawing and donating substituents in the ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary widely depending on their structure and the conditions under which they are reacted . They have been used in a wide range of applications, including pharmaceuticals and energetic materials .
Physical and Chemical Properties Analysis
Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
Scientific Research Applications
Antimicrobial and Anticancer Potential
A study by Liu et al. (2018) prepared a novel class of 5H-[1,2,4]oxadiazolo[4,5-a]pyrimidine derivatives, including those containing the 5-bromo-pyrimidine moiety, and tested them for antibacterial and anticancer potential. The compounds showed moderate antibacterial activities against Gram-positive strains and selectively antiproliferative activity against human cancer cell lines, suggesting their potential as novel antibacterial or anticancer agents (Liu et al., 2018).
Antifungal Agents
Kaplancıklı's research synthesized oxadiazole derivatives with potential as anticandidal agents. Among these, a compound was notably effective against various Candida species, presenting a potential new avenue for antifungal therapy development (Kaplancıklı, 2011).
Anti-inflammatory Agents
Sharma et al. (2002) synthesized newer N-substituted anthranilic acid derivatives, including those related to the compound of interest, showing significant anti-inflammatory activity. This research highlights the potential of such derivatives in developing anti-inflammatory medications (Sharma et al., 2002).
Mechanism of Action
are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Oxadiazoles have been known for their wide range of applications. They have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results by reducing the glucose level as compared to the control drug glibenclamide .
The properties of oxadiazoles allow these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Safety and Hazards
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Properties
IUPAC Name |
5-bromo-3-(1,2,4-oxadiazol-3-ylmethyl)pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O2/c8-5-1-9-3-12(7(5)13)2-6-10-4-14-11-6/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKSYDPJEVPUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=N1)CC2=NOC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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